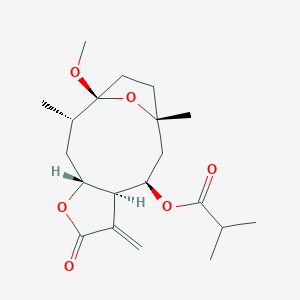
phytanoyl-Coenzyme A (triethylammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytanic acid is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources. Under normal conditions, phytanic acid is degraded via α-oxidation (oxidative decarboxylation) to produce pristanic acid, which then undergoes β-oxidation as part of the metabolism process. Degradation of phytanic acid is impaired in patients with peroxisomal disorders or diseases such as infantile phytanic acid storage disease or Refsum’s disease. phytanoyl-Coenzyme A (CoA) is the conjugate of phytanic acid and CoA.
Applications De Recherche Scientifique
Enzyme Characterization in Human Liver
Phytanoyl-Coenzyme A hydroxylase, a significant peroxisomal enzyme, is vital in the alpha-oxidation of phytanoyl-Coenzyme A. Its activity is essential for diagnosing inherited diseases where this enzyme is deficient. Optimal activity measurements require preformed phytanoyl-Coenzyme A plus other components. This research is crucial for understanding inherited diseases and enzyme purification (Jansen et al., 1998).
Phytanoyl-CoA Hydroxylase in Peroxisomes
Phytanoyl-CoA hydroxylase, found in human liver peroxisomes, plays a role in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid. This enzyme's deficiency in Zellweger syndrome patients explains their impaired phytanic acid oxidation (Jansen et al., 1996).
Role in Nucleotide Synthesis
S-alkyl esters of protected 2′-deoxyribonucleoside 3′-phosphorothioates, crucial in oligodeoxyribonucleotide synthesis, involve triethylammonium salts. This process is fundamental in nucleotide research and has broad applications in biochemistry and molecular biology (Xiaohai Liu & C. Reese, 1995).
Phytanol and Phytol Derivative Synthesis
Phytanol and phytol derivatives, such as monophytanyl phosphate and phytanyl pyrophosphate, are synthesized using processes that involve triethylammonium phosphate. These compounds are significant in biochemical studies, particularly in understanding lipid metabolism (C. Joo et al., 1973).
PHYHD1A Analysis
PHYHD1A, related to phytanoyl-CoA hydroxylase, functions as a 2-oxoglutarate dependent oxygenase. While it does not directly involve in phytanoyl coenzyme-A metabolism, it provides insights into related metabolic pathways (Zhang et al., 2011).
Phytanoyl-CoA 2-Hydroxylase Specificity Studies
Investigations into phytanoyl-coenzyme A 2-hydroxylase (PAHX) reveal its role in hydroxylating various CoA derivatives. This research enhances understanding of enzymes involved in lipid metabolism and related diseases (Searls et al., 2005).
Propriétés
Nom du produit |
phytanoyl-Coenzyme A (triethylammonium salt) |
|---|---|
Formule moléculaire |
C41H74N7O17P3S · 3C6H15N |
Poids moléculaire |
1365.63 |
InChI |
InChI=1S/C41H74N7O17P3S.3C6H15N/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48;3*1-4-7(5- |
Clé InChI |
YPPWBXNCPGZYJL-LHSCBJDXSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(SCCNC(CCNC([C@@](O)([H])C(C)(C)COP(OP([O-])(OCC1C(OP(O)([O-])=O)C(O)C(N2C=NC3=C2N=CN=C3N)O1)=O)([O-])=O)=O)=O)=O.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC |
Synonymes |
Phytanic Acid Coenzyme A Ester (triethylammonium salt); phytanoyl-CoA (triethylammonium salt) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



